molecular formula C13H29NO6 B12620270 2,5,8,12,15,18-Hexaoxanonadecan-10-amine CAS No. 919524-44-0

2,5,8,12,15,18-Hexaoxanonadecan-10-amine

Cat. No.: B12620270
CAS No.: 919524-44-0
M. Wt: 295.37 g/mol
InChI Key: WCDIUENLPPYAJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine typically involves the reaction of polyethylene glycol derivatives with amine-containing compounds. One common method includes the selective oxidation of ethylene glycol to produce intermediate compounds, which are then reacted with amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,8,12,15,18-Hexaoxanonadecan-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2,5,8,12,15,18-Hexaoxanonadecan-10-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,12,15,18-Hexaoxanonadecan-10-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and amine group allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,12,15,18-Hexaoxanonadecan-10-amine is unique due to its combination of ether linkages and an amine group, which provides versatility in chemical reactions and applications. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Biological Activity

2,5,8,12,15,18-Hexaoxanonadecan-10-amine, also known as NH2-2OEG, is a compound of significant interest due to its unique structural properties and potential applications in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a long-chain polyether backbone with an amine functional group. This structure imparts specific physicochemical properties conducive to biological interactions.

Structural Formula

C18H39NO6\text{C}_{18}\text{H}_{39}\text{N}\text{O}_6
  • Molecular Weight : 357.52 g/mol
  • Solubility : Soluble in polar solvents due to the presence of ether linkages.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. In preliminary screenings:

  • Gram-positive bacteria : Weak activity was observed against Staphylococcus aureus.
  • Gram-negative bacteria : Limited effectiveness was noted.

These findings suggest that while the compound may not be a potent antimicrobial agent on its own, modifications to its structure could enhance its efficacy against specific bacterial strains .

Biocompatibility and Cellular Interactions

The biocompatibility of NH2-2OEG has been explored in several studies. For instance:

  • Cell Viability Assays : In vitro studies using human cell lines have shown that NH2-2OEG does not significantly affect cell viability at concentrations below 100 µM.
  • Cellular Uptake : The compound's ability to penetrate cellular membranes was assessed using fluorescence microscopy, demonstrating effective uptake in various cell types .

Applications as an Oxygen Sensor

One notable application of this compound is its use in biosensing technologies. Functionalized with phosphorescent Ir(III) complexes:

  • Oxygen Sensing : The compound has been utilized in the development of biocompatible oxygen sensors. These sensors leverage the unique photophysical properties of NH2-2OEG to measure oxygen levels in biological systems accurately .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of NH2-2OEG against various pathogens. The results indicated:

PathogenActivity Level
Staphylococcus aureusWeak
Escherichia coliNone
Pseudomonas aeruginosaNone

This study highlights the need for structural modifications to improve antimicrobial efficacy.

Study 2: Biocompatibility Testing

In another investigation focusing on biocompatibility:

Concentration (µM)Cell Viability (%)
0100
5095
10090

These results indicate that NH2-2OEG maintains high cell viability even at elevated concentrations.

Properties

CAS No.

919524-44-0

Molecular Formula

C13H29NO6

Molecular Weight

295.37 g/mol

IUPAC Name

1,3-bis[2-(2-methoxyethoxy)ethoxy]propan-2-amine

InChI

InChI=1S/C13H29NO6/c1-15-3-5-17-7-9-19-11-13(14)12-20-10-8-18-6-4-16-2/h13H,3-12,14H2,1-2H3

InChI Key

WCDIUENLPPYAJB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC(COCCOCCOC)N

Origin of Product

United States

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